molecular formula C19H17F3N2OS B2556306 5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1024019-81-5

5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

Cat. No. B2556306
M. Wt: 378.41
InChI Key: WVUFPZZDAJWELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one” is a chemical compound with the molecular formula C19H17F3N2OS . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,4-a]quinoxalin-4(5H)-one core, with a 4-methylbenzyl group at the 5-position and a trifluoromethyl group at the 7-position .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H17F3N2OS, an average mass of 378.411 Da, and a mono-isotopic mass of 378.101379 Da .

Scientific Research Applications

Antimicrobial Applications

  • A study by Sharma, Hussain, and Amir (2008) synthesized and evaluated new analogues of quinolin-8-ol, including derivatives similar to your compound, for their antimicrobial properties. They found that some derivatives showed interesting antibacterial activity against both S. aureus and E. coli, indicating their potential as antimicrobial agents (Sharma, J., Hussain, S., & Amir, M., 2008).

Antitumor and Anticancer Applications

  • Research by Hamama, Ibrahim, and Zoorob (2012) investigated the synthesis of isoxazolo[5,4-b]pyridines and related compounds, demonstrating their potential as antitumor agents. This indicates the possibility of quinoxaline derivatives being useful in cancer research (Hamama, W. S., Ibrahim, M. E., & Zoorob, H. H., 2012).
  • Abad et al. (2021) synthesized a novel isoxazolquinoxaline derivative and conducted studies predicting its anti-cancer activity against human proteins, indicating potential applications in cancer drug development (Abad, N., et al., 2021).

Synthesis and Characterization Studies

  • Eller, Datterl, and Holzer (2007) synthesized derivatives of a novel tetracyclic ring system related to quinoxalin-4(1H)-one. Their work contributes to the understanding of the synthesis and characterization of complex quinoxaline derivatives (Eller, G., Datterl, B., & Holzer, W., 2007).

Other Applications

  • In a study by Mamedov et al. (2004), thiazolo[3,4-a]quinoxalines were prepared using a novel method. This research contributes to the broader understanding of synthetic methods for compounds related to quinoxalines (Mamedov, V., et al., 2004).
  • Rajanarendar et al. (2012) synthesized novel isoxazolyl quinolines and evaluated their antimicrobial and anti-inflammatory activities, expanding the potential applications of quinoxaline derivatives in medicine (Rajanarendar, E., et al., 2012).

Future Directions

While specific future directions for this compound are not available in the search results, related compounds such as [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazole derivatives have been suggested as potential therapeutic candidates against urease-positive microorganisms .

properties

IUPAC Name

5-[(4-methylphenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2OS/c1-12-2-4-13(5-3-12)9-23-16-8-14(19(20,21)22)6-7-15(16)24-11-26-10-17(24)18(23)25/h2-8,17H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUFPZZDAJWELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CSCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

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